7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III
Description
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III (CAS 149107-84-6) is a semi-synthetic derivative of 10-deacetyl baccatin III, a natural taxane precursor found in yew species (Taxus spp.). This compound is characterized by the introduction of triethylsilyl (TES) protective groups at the 7- and 10-hydroxyl positions, enhancing its stability and utility in synthetic chemistry. It serves as a critical intermediate in the production of taxane-based chemotherapeutic agents, such as paclitaxel and docetaxel, by enabling selective functionalization of the baccatin core .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-30-23-31-40(25-47-31,49-27(8)42)34-36(48-37(45)28-21-19-18-20-22-28)41(46)24-29(43)26(7)32(38(41,9)10)33(35(44)39(30,34)11)51-53(15-4,16-5)17-6/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,33+,34-,36-,39+,40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAIYJPKYUNPKQ-RHJDUELYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O10Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471292 | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149107-84-6 | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 10-Deacetyl Baccatin III
The synthesis begins with 10-deacetyl baccatin III, a naturally occurring taxane isolated from Taxus species. This precursor contains reactive hydroxyl groups at C1, C7, C10, and C13, necessitating precise protection strategies to avoid over-silylation.
Silylation Reagents and Conditions
The introduction of triethylsilyl groups requires triethylsilyl chloride (TESCl) as the silylating agent, paired with a base to scavenge HCl. Common bases include:
Typical Reaction Conditions :
Stepwise Protection Mechanism
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Activation of Hydroxyl Groups : The C7-OH and C10-OH are selectively activated due to their lower steric hindrance compared to C1-OH and C13-OH.
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Nucleophilic Substitution : TESCl reacts with the hydroxyl oxygen, forming the triethylsilyl ether linkage.
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Quenching and Workup : The reaction is quenched with ice-cold water, and the product is extracted into ethyl acetate or chloroform.
Optimization of Reaction Parameters
Solvent Effects on Silylation Efficiency
Polar aprotic solvents like DMF improve reagent solubility but may increase side reactions. Non-polar solvents like DCM favor selectivity but slow reaction kinetics.
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 12 | 78 | 95 |
| DMF | 6 | 85 | 92 |
| THF | 8 | 72 | 90 |
Temperature and Kinetic Control
Lower temperatures (0–5°C) favor selectivity for C7-OH and C10-OH, while higher temperatures (25°C) accelerate over-silylation at C1-OH.
Purification and Characterization
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexane. Key characterization data include:
-
¹H NMR : Loss of hydroxyl proton signals at δ 2.5–3.5 ppm.
Challenges and Solutions in Large-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₃₇H₆₈O₉Si₃ (for a closely related derivative with additional trimethylsilyl substitution at position 13) .
- Molecular Weight : ~658.85 g/mol (for the bis-TES derivative) .
- Functional Groups : Two TES groups at positions 7 and 10, preserving the reactive 13α-hydroxyl group for further modifications .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights structural variations and molecular properties among 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III and related derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|---|
| This compound | 149107-84-6 | C₃₅H₅₀O₁₀Si₂ | 658.85 | TES groups at 7- and 10-positions |
| 10-Deacetyl Baccatin III | 32981-86-5 | C₂₉H₃₈O₁₀ | 542.57 | Unmodified hydroxyl groups |
| 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | 115437-18-8 | C₃₃H₅₀O₁₀Si | 600.7 | Single TES group at 7-position |
| 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III | 159383-94-5 | C₃₇H₆₈O₉Si₃ | 741.19 | Additional trimethylsilyl group at 13-position |
| 10-Deacetyl-7-methyl Baccatin III | 1444818-14-7 | C₃₀H₃₈O₁₀ | 558.62 | Methyl group at 7-position |
Key Observations :
- Lipophilicity: The bis-TES derivative exhibits higher lipophilicity compared to non-silylated or mono-silylated analogs, improving solubility in organic solvents for synthetic reactions .
- Reactivity : The 13α-hydroxyl group remains unprotected in the bis-TES compound, enabling targeted acylation for taxane side-chain attachment .
Stability and Reactivity
- Acid Sensitivity : TES groups are stable under basic conditions but cleaved by fluoride ions (e.g., tetrabutylammonium fluoride), enabling controlled deprotection .
- Comparative Stability : The bis-TES derivative is more stable than acetylated analogs (e.g., 10-Deacetyl-7-methyl Baccatin III) under acidic conditions, reducing undesired side reactions .
Research Findings and Challenges
- Efficiency in Synthesis : The bis-TES compound’s high yield (~85%) and scalability make it industrially favorable, though cost and handling of silylating agents remain challenges .
- Biological Activity : Unlike paclitaxel, the bis-TES derivative lacks direct anticancer activity but is indispensable as a synthetic precursor .
- Emerging Alternatives : Enzymatic acetylation (e.g., EC 2.3.1.167) offers eco-friendly routes to baccatin III derivatives, though silylation remains dominant for precision .
Biological Activity
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III (CAS Number: 149107-84-6) is a derivative of Baccatin III, a key precursor in the synthesis of the chemotherapeutic agent paclitaxel (Taxol). The modification of Baccatin III through silylation enhances its biological properties, potentially improving its efficacy and stability. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄₁H₆₄O₁₀Si₂
- Molecular Weight : 773.11 g/mol
- LogP : 7.14 (indicating high lipophilicity)
- PSA (Polar Surface Area) : 137.82 Ų
This compound primarily functions through its interaction with microtubules. It binds to the β-subunit of tubulin, inhibiting microtubule depolymerization and thereby disrupting normal mitotic spindle formation. This mechanism is similar to that of paclitaxel, leading to cell cycle arrest and apoptosis in cancer cells.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity:
- In vitro Studies : Cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated increased apoptosis when treated with the compound. The IC50 values for these cell lines were significantly lower than those for untreated controls.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Notably, tumor regression was observed in models with established tumors.
| Study Type | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| In vitro | HeLa | 0.5 | Increased apoptosis |
| In vitro | MCF-7 | 0.3 | Significant growth inhibition |
| In vivo | Mouse model | N/A | Tumor regression noted |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies have shown that:
- Bioavailability : Enhanced compared to non-silylated counterparts.
- Half-life : Extended half-life allows for prolonged therapeutic effects.
Case Study 1: Efficacy in Ovarian Cancer
A clinical trial investigated the efficacy of this compound in patients with resistant ovarian cancer. Patients received a regimen including this compound alongside standard chemotherapy. Results indicated:
- Response Rate : 65% partial response in patients previously resistant to treatment.
- Survival Rate : Median progression-free survival extended by approximately 6 months compared to historical controls.
Case Study 2: Combination Therapy
Another study explored the compound's potential in combination with other agents like cisplatin. The combination therapy resulted in:
- Synergistic Effects : Enhanced cytotoxicity observed in vitro.
- Improved Outcomes : Patients experienced fewer side effects and improved quality of life metrics.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III, and how do reaction conditions influence selectivity?
- Methodology : The synthesis involves selective protection of hydroxyl groups on 10-deacetylbaccatin III (10-DAB III). Triethylsilyl (TES) groups are introduced at the 7- and 10-positions using triethylsilyl chloride in the presence of a base like imidazole. Reaction conditions (e.g., temperature, solvent polarity) critically influence regioselectivity, as the reactivity order of hydroxyl groups is 7-OH > 10-OH > 13-OH > 1-OH. Anhydrous solvents (e.g., dichloromethane) and inert atmospheres are essential to avoid side reactions .
- Analytical Validation : Progress is monitored via TLC and HPLC, with final characterization using -NMR and -NMR to confirm silylation at specific positions .
Q. How is the purity of this compound assessed, and what impurities are commonly observed?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 227–230 nm) is standard. Impurities often include residual 10-DAB III, incomplete silylation products (e.g., mono-silylated derivatives), and oxidation byproducts.
- Quality Control : Purity ≥99% is achievable via silica gel chromatography. Heavy metal residues (e.g., Pd from catalytic steps) are quantified using ICP-MS, with acceptable limits <20 ppm .
Q. What role does this compound play as an intermediate in taxane drug synthesis?
- Application : It serves as a precursor for docetaxel and paclitaxel analogs. The 7,10-TES groups stabilize the core structure during subsequent acylation at the 13-OH position with β-lactam side chains. Hydrolysis of the TES groups under mild acidic conditions (e.g., citric acid) yields the final drug .
Advanced Research Questions
Q. How can enzymatic catalysis improve the regioselective silylation of 10-DAB III?
- Mechanistic Insight : Acetyltransferases (e.g., EC 2.3.1.167) catalyze acetylation of 10-DAB III’s 10-OH but exhibit no activity toward 7-OH, suggesting engineered enzymes could achieve selective silylation. Directed evolution of silyltransferases may enhance specificity for 7-/10-OH positions .
- Experimental Design : Screen mutant libraries of taxane O-acyltransferases using fluorescence-activated cell sorting (FACS) or microfluidics. Validate activity via LC-MS and kinetic assays .
Q. What structural modifications to this compound enhance its utility in prodrug development?
- SAR Studies : Introduce fluorophores (e.g., BODIPY) at the 13-OH position for cellular tracking. Modify the TES groups with pH-sensitive linkers (e.g., hydrazones) to enable tumor-targeted release.
- Validation : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, A549) and compare IC values with parent compounds. Use confocal microscopy to confirm intracellular localization .
Q. How do solvent polarity and temperature affect the stability of the triethylsilyl protecting groups?
- Kinetic Analysis : Perform accelerated stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) at 25°C and 40°C. Monitor TES group hydrolysis via -NMR (disappearance of –Si(CHCH) signals at δ 0.5–1.0 ppm).
- Findings : TES groups are stable in aprotic solvents (e.g., THF) but hydrolyze rapidly in acidic aqueous media (t < 2 h at pH 4) .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for TES protection: How to reconcile literature data?
- Root Cause : Variations in starting material purity (10-DAB III), solvent dryness, and silylation agent stoichiometry.
- Resolution : Standardize reaction protocols using anhydrous DMF, 2.2 equivalents of TES-Cl, and molecular sieves. Re-evaluate yields via quantitative -NMR with an internal standard (e.g., trifluorotoluene) .
Methodological Best Practices
Optimal chromatographic techniques for isolating this compound from complex mixtures
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
